Superior Synthetic Yield of 5-Chloro-1H-indazole-3-carbaldehyde via Nitrosation Protocol Compared to 5-Bromo and 5-Iodo Analogs
In a standardized nitrosation protocol converting substituted indoles to the corresponding 1H-indazole-3-carboxaldehydes, 5-chloro-1H-indazole-3-carbaldehyde was obtained in 96% isolated yield, which is numerically superior to the 94% yield achieved for the 5-bromo analog and the 90% yield for the 5-iodo analog under comparable or more forcing reaction conditions [1]. The 5-chloro derivative required only 12 hours stirring at room temperature to achieve this high yield, whereas the 5-bromo analog required an additional 3 hours of heating at 50 °C to reach a lower 94% yield, indicating a more favorable reactivity profile for the chloro-substituted substrate [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 96% (344 mg from 303 mg 5-chloroindole) |
| Comparator Or Baseline | 5-Bromo analog: 94% (5.35 g from 4.95 g 5-bromoindole); 5-Iodo analog: 90% (487 mg from 486 mg 5-iodoindole) |
| Quantified Difference | 2% higher yield than 5-bromo analog; 6% higher yield than 5-iodo analog |
| Conditions | Nitrosation of substituted indoles under slightly acidic conditions; purification by silica gel column chromatography (petroleum ether/EtOAc, 8:2) |
Why This Matters
Higher synthetic yield with milder reaction conditions translates directly to improved atom economy, reduced purification burden, and lower cost-per-gram in procurement decisions for multi-step synthesis programs.
- [1] Pradhan, N., Paul, S., Deka, S. J., Roy, A., Trivedi, V., & Manna, D. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. DOI: 10.1039/c8ra01546e View Source
